tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Description
tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a spirocyclic compound featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent at the 5th position. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol . The (5R) stereochemistry indicates a specific spatial arrangement critical for interactions in chiral environments, such as drug-receptor binding. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group protects the amine during multi-step reactions.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9(8-13)4-5-12(14)6-7-12/h9H,4-8,13H2,1-3H3/t9-/m1/s1 |
InChI Key |
LILIQFUOXJDQRQ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC12CC2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CC2)CN |
Origin of Product |
United States |
Preparation Methods
Cyclopropyl Nitrile-Based Cyclization
A method disclosed in patent CN113292479A outlines a four-step sequence starting from cyclopropyl nitrile:
-
Alkylation with ethylene oxide : Cyclopropyl nitrile reacts with ethylene oxide under strong alkaline conditions (e.g., NaOH/KOH) in tetrahydrofuran (THF) to yield 1-(2-hydroxyethyl)cyclopropanecarbonitrile (78–85% yield).
-
Nitrile reduction : Catalytic hydrogenation or LiAlH₄-mediated reduction converts the nitrile to 2-(1-aminomethylcyclopropyl)ethanol. Sodium borohydride in ethanol/THF achieves 92% conversion.
-
Spirocyclization : Treatment with tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP) in dichloromethane induces intramolecular cyclization, forming the 4-azaspiro[2.4]heptane framework.
-
Deprotection : Acidic cleavage (HCl/EtOAc) removes temporary protecting groups, yielding the free amine intermediate.
Advantages :
-
Avoids hazardous diethyl zinc reagents used in earlier routes.
-
Scalable to multi-kilogram batches with >90% enantiomeric excess (ee) for the (5R)-isomer.
Enantioselective Synthesis of (5R)-Configuration
Achieving the desired (5R)-stereochemistry necessitates chiral induction during key steps:
Chiral Auxiliary Approach
Patent CN113292479A employs a cost-effective resolution strategy:
-
Diastereomeric salt formation : Reacting racemic 2-(1-aminomethylcyclopropyl)ethanol with (S)-mandelic acid in ethanol preferentially crystallizes the (5R)-diastereomer (73% recovery).
-
Recrystallization : Two recrystallizations from methanol/water elevate ee to >99%.
Comparison
| Method | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 98 | 120 | Moderate |
| Chiral Resolution | 99 | 45 | High |
tert-Butyl Carboxylate Group Installation
The tert-butyloxycarbonyl (Boc) group is introduced via two principal methods:
Schotten-Baumann Conditions
Reaction of the free amine with Boc anhydride in a biphasic system (water/dichloromethane) using NaHCO₃ as base achieves quantitative protection within 2 hours at 0–5°C.
Flow Chemistry Approach
A continuous flow microreactor system (patent WO2001066546A1) enables rapid Boc protection:
-
Conditions : tert-Butyl acetate (1.5 equiv), DMAP (0.1 equiv), 80°C, residence time 10 minutes.
-
Yield : 94% with 99.5% purity, eliminating downstream purification.
Industrial-Scale Production Innovations
Solvent Recycling in Spirocyclization
Modern facilities employ closed-loop THF recovery systems, reducing solvent waste by 70%.
Hazard Mitigation
-
Diethyl zinc replacement : Earlier routes required ZnEt₂ for cyclopropanation, but newer methods use safer NaBH₄/CeCl₃ combinations.
-
Column chromatography elimination : Crystallization-driven purification (e.g., hexane/EtOAC) achieves API-grade purity without chromatography.
Critical Analysis of Purification Techniques
| Method | Purity (%) | Yield Loss | Scalability |
|---|---|---|---|
| Column Chromatography | 99.9 | 15–20% | Low |
| Crystallization | 99.5 | 5–8% | High |
| Distillation | 98.0 | 10–12% | Moderate |
Crystallization emerges as the optimal method, particularly for the thermally stable Boc-protected intermediate .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the aminomethyl group, often using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Synthesis and Preparation
The synthesis of tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate typically involves several steps, including the use of various reagents and conditions that facilitate the formation of the spirocyclic structure. Notably, one method involves using tert-butyl dicarbonate for the protection of amine groups during the synthetic process, which enhances stability and yields in subsequent reactions .
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Antibiotic Development
This compound serves as an important intermediate in the synthesis of Sitafloxacin, a broad-spectrum antibiotic. Its structural attributes allow it to enhance the pharmacokinetic properties of the resulting antibiotic, making it effective against various bacterial strains .
Pharmacological Studies
Research has shown that derivatives of this compound exhibit significant antimicrobial activity. Studies have explored its potential in treating infections caused by resistant bacterial strains, emphasizing the need for continued research into its pharmacological properties and mechanisms of action .
Chiral Synthesis
The compound's chiral center makes it a valuable candidate for studies in asymmetric synthesis. Techniques such as chiral resolution and biological catalytic asymmetric reduction have been employed to produce enantiomerically pure forms, which are crucial for developing effective pharmaceuticals with reduced side effects .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Case Study 1: Synthesis of Sitafloxacin
A notable study detailed a synthetic route for Sitafloxacin utilizing this compound as an intermediate. The study emphasized the compound's stability and ease of modification, which are critical for large-scale pharmaceutical production .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various spirocyclic compounds, researchers found that derivatives containing the azaspiro structure exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This underscores the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism by which tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a unique fit within the active sites of these targets, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate with structurally related spirocyclic compounds, highlighting differences in functional groups, stereochemistry, and applications:
Key Comparative Insights:
Functional Groups: The aminomethyl group in the target compound offers nucleophilic reactivity for coupling reactions, distinguishing it from carboxylic acid (3a) and hydroxymethyl derivatives . tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate lacks the aminomethyl side chain but retains a primary amine for derivatization .
Stereochemistry :
- The (5R) configuration in the target compound contrasts with the (5S) stereoisomer in hydroxymethyl derivatives, which may lead to divergent biological activities in chiral applications .
Applications: Carboxylic acid derivatives (e.g., 3a) are used in peptide synthesis, whereas aminomethyl and amino analogs are tailored for drug discovery due to their reactive amine groups . The hydrochloride salt in 2-(4-azaspiro[2.4]heptan-4-yl)ethanamine enhances solubility for aqueous-phase reactions .
Stability and Reactivity :
- Boc-protected compounds (target, 3a) are stable under basic conditions but deprotected under acids, enabling controlled functionalization .
Research Findings and Challenges
Biological Activity
tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate, with the CAS number 2165405-66-1, is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Purity : 97% .
The compound features a spirocyclic structure that may contribute to its biological properties.
Research suggests that the biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.
- Antioxidant Activity : Preliminary studies indicate that similar compounds exhibit antioxidant properties, which could mitigate oxidative stress in cellular systems.
- Neuroprotective Effects : There is evidence suggesting that spirocyclic compounds can protect neuronal cells from apoptosis induced by oxidative agents.
In Vitro Studies
A range of in vitro studies has been conducted to assess the biological activity of related spiro compounds:
- Cell Viability Assays : Compounds similar to this compound have shown protective effects against oxidative stress in human liver-derived HepG2 cells when pre-treated with antioxidant agents .
| Study | Cell Line | Treatment | Result |
|---|---|---|---|
| Chen et al. (2010) | HepG2 | t-BHP + Compound | Reduced apoptosis and improved cell viability |
| Recent Study | Neuronal Cells | Compound | Increased cell survival under oxidative stress |
In Vivo Studies
In vivo investigations have also been conducted to explore the pharmacological potential of spiro compounds:
- Animal Models : Studies using rat models have reported that certain spiro compounds can reduce liver enzyme markers associated with oxidative damage, suggesting hepatoprotective effects .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Neuroprotection in Ischemic Stroke : A study demonstrated that a related spiro compound reduced infarct size and improved neurological scores in a rat model of ischemic stroke.
- Anti-inflammatory Effects : Another investigation revealed that spiro compounds could inhibit pro-inflammatory cytokine production in macrophages, indicating potential applications in inflammatory diseases.
Q & A
Q. What are the key considerations in synthesizing tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate to ensure correct stereochemistry?
The synthesis of this compound requires precise control over stereochemistry, particularly at the (5R)-aminomethyl position. Multi-step protocols often start with spirocyclic precursors, such as tert-butyl 7-oxo derivatives, followed by reductive amination or functional group transformations. Enantiomer separation via chiral chromatography or asymmetric catalysis is critical to isolate the desired (R)-configuration. For example, tert-butyl spirocyclic analogs have been purified using silica gel chromatography with optimized solvent gradients (e.g., hexane:ethyl acetate) to resolve stereoisomers .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Comprehensive characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic geometry and aminomethyl substitution.
- HRMS (ESI) : To verify molecular weight and fragmentation patterns.
- HPLC with chiral columns : For enantiomeric excess (ee) determination, as demonstrated in analogs achieving >95% ee .
- FTIR : To identify functional groups (e.g., carbonyl stretch of the tert-butyl ester at ~1700 cm⁻¹) .
Q. What solvents and reaction conditions are optimal for large-scale synthesis?
Polar aprotic solvents like DMF or THF are preferred for intermediate steps, while low temperatures (-70°C to 0°C) are critical for kinetically controlled reactions (e.g., lithiation or Grignard additions). Continuous flow reactors may enhance scalability by improving heat/mass transfer, as seen in related azaspiro compounds .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this spirocyclic compound?
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, guiding the selection of catalysts and solvents. For instance, in silico reaction path searches have reduced trial-and-error in tert-butyl spirocyclic derivatives by identifying optimal conditions for oxidation/reduction steps. Machine learning models trained on reaction databases can also predict yields and stereochemical outcomes .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
Discrepancies may arise from differences in functional groups (e.g., formyl vs. aminomethyl) or stereochemistry. Systematic comparisons using:
- Structure-activity relationship (SAR) studies : Test analogs with incremental modifications (e.g., tert-butyl 7-formyl vs. 7-amino derivatives).
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities.
- Molecular docking : To map interactions with biological targets (e.g., enzymes or receptors) .
Q. What experimental approaches elucidate the mechanism of action in biological systems?
- Proteomics : Use click chemistry to attach biotin tags to the aminomethyl group, enabling pull-down assays to identify interacting proteins.
- Kinetic studies : Monitor enzyme inhibition via fluorescence-based assays (e.g., NADH depletion in oxidoreductases).
- In vivo imaging : Radiolabel the compound with ¹¹C or ¹⁸F for PET imaging to track biodistribution .
Q. How can researchers address low yields in spirocyclic ring formation?
Low yields often stem from ring strain or competing side reactions. Mitigation strategies include:
- Template-directed synthesis : Use metal-organic frameworks (MOFs) to preorganize reactants.
- Microwave-assisted synthesis : Enhance reaction rates and selectivity for cyclization steps.
- Additives : Scandium triflate or crown ethers to stabilize intermediates in azaspiro systems .
Methodological Considerations
Q. What analytical techniques are critical for detecting impurities in this compound?
- UPLC-MS/MS : For high-sensitivity detection of trace byproducts.
- 2D NMR (COSY, HSQC) : To resolve overlapping signals in complex mixtures.
- X-ray crystallography : To confirm absolute configuration and crystal packing .
Q. How should researchers design experiments to assess metabolic stability?
- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
- CYP450 inhibition screening : Use fluorogenic substrates to evaluate interactions with cytochrome P450 enzymes.
- Stability under physiological conditions : Test solubility in PBS and degradation kinetics at 37°C .
Future Research Directions
Q. What gaps exist in the current understanding of this compound’s pharmacological potential?
- In vivo efficacy : Prioritize rodent models of disease (e.g., neuropathic pain or cancer) to evaluate therapeutic windows.
- Toxicology : Assess off-target effects using transcriptomics (RNA-seq) and histopathology.
- Formulation : Develop prodrug strategies (e.g., ester hydrolysis) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
